molecular formula C31H34N2O7 B15131138 1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

1-[(2r,4s,5r)-4-[Bis(4-methoxyphenyl)-phenyl-methoxy]-5-(hydroxymethyl)tetrahydrofuran-2-yl]-5-methyl-pyrimidine-2,4-dione

Cat. No.: B15131138
M. Wt: 546.6 g/mol
InChI Key: HFPPDIMLSOROOV-IBXIVLEXSA-N
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Description

Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is a modified nucleoside used primarily in the synthesis of oligonucleotides. This compound is a derivative of thymidine, a nucleoside component of DNA, and is often utilized in the field of molecular biology and genetic research. The modification at the 3’-position with a bis(4-methoxyphenyl)phenylmethyl group enhances its stability and functionality in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- typically involves the protection of the 5’-hydroxyl group of thymidine with a dimethoxytrityl (DMT) group, followed by the introduction of the bis(4-methoxyphenyl)phenylmethyl group at the 3’-hydroxyl position. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like pyridine. The final product is purified through techniques such as column chromatography to achieve high purity .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using automated solid-phase synthesis techniques. This method allows for the efficient and high-yield production of oligonucleotides, including those containing Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]-. The process involves the sequential addition of nucleoside phosphoramidites to a growing oligonucleotide chain, with each addition followed by deprotection and purification steps .

Chemical Reactions Analysis

Types of Reactions: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various thymidine analogs with modified functional groups, which can be used in further biochemical applications .

Scientific Research Applications

Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- involves its incorporation into oligonucleotides, where it enhances the stability and binding affinity of the nucleic acid strands. The bis(4-methoxyphenyl)phenylmethyl group provides steric hindrance, protecting the nucleoside from enzymatic degradation and increasing its resistance to nucleases. This modification also improves the hybridization properties of the oligonucleotides, making them more effective in binding to complementary DNA or RNA sequences .

Comparison with Similar Compounds

    Thymidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-: Similar in structure but with the modification at the 5’-position.

    Adenosine, N-benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A modified adenosine nucleoside with similar protective groups.

    Guanosine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-(2-methyl-1-oxopropyl)-, 3’-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]: A guanosine analog with comparable modifications .

Uniqueness: Thymidine, 3’-O-[bis(4-methoxyphenyl)phenylmethyl]- is unique due to its specific modification at the 3’-position, which provides distinct advantages in terms of stability and hybridization efficiency compared to other nucleoside analogs. This makes it particularly valuable in applications requiring high-fidelity DNA synthesis and robust nucleic acid-based therapeutics .

Properties

Molecular Formula

C31H34N2O7

Molecular Weight

546.6 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione

InChI

InChI=1S/C31H34N2O7/c1-20-18-33(30(36)32-29(20)35)28-17-26(27(19-34)39-28)40-31(21-7-5-4-6-8-21,22-9-13-24(37-2)14-10-22)23-11-15-25(38-3)16-12-23/h4-16,20,26-28,34H,17-19H2,1-3H3,(H,32,35,36)/t20?,26-,27+,28+/m0/s1

InChI Key

HFPPDIMLSOROOV-IBXIVLEXSA-N

Isomeric SMILES

CC1CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Canonical SMILES

CC1CN(C(=O)NC1=O)C2CC(C(O2)CO)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC

Origin of Product

United States

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